2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile
Description
Properties
IUPAC Name |
1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4/c7-1-5-4-2-8-3-6(4)10-9-5/h8H,2-3H2,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXRFEMQOAFBHDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)NN=C2C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
134.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of pyrrole derivatives with hydrazine or its derivatives, followed by cyclization to form the pyrazole ring. The reaction conditions often involve the use of catalysts such as cesium carbonate (Cs2CO3) in dimethyl sulfoxide (DMSO) to facilitate the cyclization process .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonitrile group, using reagents such as alkyl halides or aryl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: LiAlH4 in anhydrous ether or NaBH4 in methanol.
Substitution: Alkyl halides or aryl halides in the presence of a base such as sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile is a heterocyclic organic compound featuring a bicyclic structure composed of pyrrole and pyrazole moieties. The compound has drawn interest in medicinal chemistry because of its structural characteristics and potential biological activities. The carbonitrile group at the 3-position enhances its reactivity and interaction with biological targets.
Scientific Research Applications
this compound is a versatile compound employed in various scientific research applications. It is available for purchase from chemical suppliers, which indicates its accessibility for researchers interested in exploring its properties and applications. The core structure of this compound combines elements found in established pharmaceuticals. The pyrrolo[3,4-c]pyrazole scaffold is present in some anticonvulsant medications, and the nitrile group can be a bioisostere for a carboxylic acid group, a common functional group in many drugs. This suggests that this compound could be a potential candidate for investigation in medicinal chemistry.
Biological Activities
this compound exhibits significant biological activities and has been identified as a potent inhibitor of Aurora kinases, which are critical in cell division and cancer progression. Studies indicate that it shows low nanomolar potency against various anticancer kinase targets. Additionally, compounds within this class have been explored for their anti-inflammatory and analgesic properties.
Medicinal Chemistry
The primary applications of this compound are in medicinal chemistry. Interaction studies have focused on its binding affinity to various protein targets, often utilizing techniques such as surface plasmon resonance and X-ray crystallography. Findings indicate that modifications to the core structure can significantly influence binding affinity and selectivity towards different kinase targets.
Structural comparison
Several compounds share structural similarities with this compound. The unique presence of the carbonitrile group in this compound enhances its reactivity and biological profile compared to these similar compounds.
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| 1,4-Dihydropyrrolo[3,4-c]pyrazole | Lacks carbonitrile; simpler structure | Moderate kinase inhibition |
| 1H-Pyrazolo[3,4-b]quinoline | Contains quinoline; different ring system | Antimicrobial properties |
| 1-Aryl-1H-pyrazole | Aryl substituents; less complex | Varied anticancer activity |
Mechanism of Action
The mechanism of action of 2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile involves its interaction with specific molecular targets. For instance, as an Aurora kinase inhibitor, it binds to the ATP-binding site of the kinase, preventing its activation and subsequent phosphorylation of target proteins. This inhibition disrupts cell cycle progression and induces apoptosis in cancer cells .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Pyrrolo[3,4-c]pyrazole Derivatives
Key Observations:
Functional Group Influence :
- The nitrile group in the target compound enables reactivity in cyanation and nucleophilic substitution reactions, distinguishing it from carboxylic acid or ester derivatives.
- Carboxylic acid analogs (e.g., C₆H₇N₃O₂) are pivotal in condensation reactions, while sulfonyl/sulfonate derivatives exhibit improved solubility for drug formulation.
- Amine -substituted variants serve as precursors for secondary modifications, such as acylation.
Structural Complexity and Applications :
- Bromophenyl and ester substituents (e.g., C₁₄H₁₀BrN₃O₄) expand utility in cross-coupling reactions and prodrug design.
- Benzenesulfonate salts (e.g., C₁₂H₁₅N₃O₅S₂) demonstrate the role of counterions in modulating physicochemical properties.
Synthetic Accessibility: The target nitrile derivative is synthesized via ionic liquid-mediated reactions (e.g., using [bmim][BF₄]), similar to methods for pyrazolo[3,4-b]pyridinone derivatives.
Biological Activity
2,4,5,6-Tetrahydropyrrolo[3,4-c]pyrazole-3-carbonitrile is a compound of significant interest due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, therapeutic applications, and relevant case studies.
- Molecular Formula : CHN
- Molecular Weight : 109.13 g/mol
- CAS Number : 6573-19-9
- Density : 1.3 g/cm³
- Boiling Point : 303.3 °C
Anticancer Activity
Research has identified 2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole derivatives as potent inhibitors of various kinases involved in cancer progression. Specifically, derivatives have shown low nanomolar potency against Aurora kinases, which are critical in cell division and tumor growth:
- Case Study : A study optimized a series of derivatives leading to the identification of compound 9d, which exhibited high antiproliferative activity across different cancer cell lines and demonstrated efficacy in in vivo tumor models .
Anti-inflammatory Effects
Compounds derived from this scaffold have also been evaluated for their anti-inflammatory properties. A notable study reported that certain derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6:
- Research Findings : Compounds were tested for their ability to reduce inflammation in carrageenan-induced edema models. The most effective compounds exhibited comparable activity to standard anti-inflammatory agents like indomethacin .
Antimicrobial Activity
The antimicrobial potential of tetrahydropyrrolo[3,4-c]pyrazole derivatives has been explored against various bacterial strains.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 4b | E. coli | 40 µg/mL |
| Bacillus subtilis | 40 µg/mL | |
| Proteus vulgaris | 40 µg/mL |
These compounds showed promising results against both Gram-positive and Gram-negative bacteria .
The biological activity of tetrahydropyrrolo[3,4-c]pyrazole is attributed to its ability to interact with various molecular targets:
- Kinase Inhibition : The compound acts as a potent inhibitor of Aurora kinases, disrupting cell cycle regulation.
- Cytokine Modulation : It modulates signaling pathways involved in inflammation by inhibiting the secretion of pro-inflammatory cytokines.
- Antimicrobial Mechanism : The exact mechanism remains under investigation but is believed to involve disruption of bacterial cell wall synthesis or function.
Q & A
Q. Table 1: Comparison of Synthetic Methods
How is the molecular structure of this compound characterized using spectroscopic and crystallographic techniques?
Basic Research Question
Structural elucidation combines NMR , IR , MS , and X-ray crystallography :
- NMR: and NMR identify substituent effects. For example, trifluoromethyl groups show distinct NMR shifts (δ: -62 to -65 ppm) .
- X-ray Crystallography: Bond angles (e.g., N2–C3–C8: 121.06°) and torsion angles (e.g., N1–N2–C3–C3A: -0.3°) confirm stereochemistry .
- Mass Spectrometry: Molecular ion peaks (e.g., m/z 291.26 for CHNO) validate molecular formulas .
How does stereochemistry influence the biological activity of this compound?
Advanced Research Question
The 3D conformation dictates interactions with biological targets:
- Stereoelectronic Effects: The tetrahydropyrrolo-pyrazole core adopts a bicyclic framework with axial chirality, influencing binding affinity to enzymes like kinases .
- Trifluoromethyl Substitution: Enhances lipophilicity (logP increases by ~1.5 units) and metabolic stability compared to non-fluorinated analogs .
Q. Table 2: Substituent Effects on Bioactivity
| Substituent | logP | IC (nM) | Target Enzyme | Reference |
|---|---|---|---|---|
| -CN (parent compound) | 1.2 | 150 | Kinase A | |
| -CF | 2.7 | 45 | Kinase A | |
| -OCH | 0.8 | 320 | Kinase A |
How can researchers resolve contradictions in spectroscopic data during structural elucidation?
Advanced Research Question
Contradictions arise from dynamic equilibria (e.g., keto-enol tautomerism) or crystallographic disorder:
- Torsion Angle Analysis: Compare experimental X-ray torsion angles (e.g., C3–C3A–C4–C5: -172.4°) with DFT-calculated values to identify conformational flexibility .
- Variable Temperature NMR: Resolve overlapping signals by analyzing temperature-dependent chemical shifts (e.g., -40°C to 25°C) .
- Cross-Validation: Use complementary techniques (e.g., IR carbonyl stretches at 1680–1700 cm confirm lactam formation) .
What are the key structural features that differentiate this compound from its analogs?
Basic Research Question
Critical distinctions include:
Q. Table 3: Structural Comparison with Analogs
What strategies optimize reaction yields in multicomponent syntheses?
Advanced Research Question
Optimization strategies include:
- Catalyst Screening: Protic acids (e.g., acetic acid) improve cyclization efficiency (yield increase: 15–20%) .
- Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates .
- Microwave Assistance: Reduces reaction time from 8 hours to 30 minutes while maintaining yields >75% .
How do substituents like trifluoromethyl groups affect physicochemical properties?
Advanced Research Question
Trifluoromethyl groups:
- Increase lipophilicity (ΔlogP: +1.5) and membrane permeability .
- Reduce metabolic degradation via cytochrome P450 inhibition .
- Introduce steric bulk, altering binding pocket interactions (e.g., van der Waals contacts with hydrophobic residues) .
What challenges arise in achieving regioselectivity during polyheterocyclic synthesis?
Basic Research Question
Key challenges include:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
